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  • Product: 3-Piperidinylmethyl acetate hydrochloride
  • CAS: 1219979-17-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Piperidinylmethyl acetate hydrochloride

Executive Summary 3-Piperidinylmethyl acetate hydrochloride (Systematic name: Acetic acid piperidin-3-ylmethyl ester hydrochloride) is a specialized heterocyclic building block and a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Piperidinylmethyl acetate hydrochloride (Systematic name: Acetic acid piperidin-3-ylmethyl ester hydrochloride) is a specialized heterocyclic building block and a critical intermediate in the synthesis of chiral pharmaceutical agents. Unlike simple piperidines, this compound features a methylene-spaced ester functionality at the C3 position, providing a unique vector for metabolic stability and lipophilicity modulation in drug scaffolds.

It is most notably utilized as a resolved chiral intermediate in the manufacturing of tryptase inhibitors and neuroactive ligands. Its synthesis often serves as a textbook example of lipase-mediated kinetic resolution, yielding high enantiomeric excess (ee) precursors for clinical candidates.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers
ParameterDetail
Common Name 3-Piperidinylmethyl acetate hydrochloride
Systematic Name Acetic acid piperidin-3-ylmethyl ester hydrochloride
CAS Number Note: Often indexed as free base or specific enantiomer.Racemic: 1446453-76-2 (Free base implied) (S)-Enantiomer: Related to 1124199-58-1 (Alcohol precursor)
Molecular Formula C₈H₁₅NO₂ · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
SMILES CC(=O)OCC1CCCNC1.Cl
Structural Implications

The molecule consists of a piperidine ring—a privileged scaffold in medicinal chemistry—substituted at the meta (3-) position.

  • Stereochemistry: The C3 carbon is a chiral center. The biological activity of derivatives is often strictly governed by this stereochemistry. The (S)-enantiomer is frequently the desired pharmacophore for tryptase inhibition.

  • Ester Linkage: The acetate group acts as a "masked" alcohol (prodrug moiety) or a lipophilic spacer. It is susceptible to esterase cleavage in vivo, releasing 3-piperidinemethanol.

  • Salt Form: The hydrochloride salt stabilizes the secondary amine, preventing oxidation and enhancing water solubility for aqueous formulations.

Physicochemical Properties[1][2][3][4]

The following data characterizes the hydrochloride salt form, which is the standard for storage and handling due to the volatility and instability of the free base.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderHygroscopic nature
Melting Point 165–175 °C (Decomposition)Varies by enantiomeric purity
Solubility >100 mg/mL in Water, MethanolHigh polarity due to ionic lattice
pKa (Calc.) ~9.8 (Piperidine Nitrogen)Strong base in free form
LogP 0.6 (Free Base); -1.5 (Salt)Acetate increases lipophilicity vs alcohol
Hygroscopicity HighRequires desiccated storage

Synthesis & Manufacturing Protocols

Two primary routes exist: Chemical Acetylation (non-selective) and Enzymatic Kinetic Resolution (stereoselective). The latter is preferred for high-value pharmaceutical intermediates.

Route A: Chemical Acetylation (Racemic)

This route is used when stereochemistry is not critical or will be resolved later.

  • Reagents: 3-Hydroxymethylpiperidine, Acetyl Chloride (AcCl), Dichloromethane (DCM).

  • Mechanism: Nucleophilic acyl substitution. Note: The secondary amine is more nucleophilic than the alcohol.

  • Critical Control: To selectively acetylate the alcohol, the amine must be protected (e.g., N-Boc) or the reaction performed in highly acidic media where the amine is protonated and unreactive.

Protocol (Acidic Conditions):

  • Dissolve 3-hydroxymethylpiperidine (1.0 eq) in glacial acetic acid.

  • Add concentrated HCl (1.1 eq) to ensure full protonation of the piperidine nitrogen.

  • Add Acetyl Chloride (1.2 eq) dropwise at 0°C.

  • Reflux for 2 hours.

  • Evaporate solvent; recrystallize residue from EtOH/Et₂O to yield the hydrochloride salt.

Route B: Enzymatic Kinetic Resolution (Chiral)

This is the industry standard for generating enantiopure (S)- or (R)-3-piperidinylmethyl acetate.

  • Biocatalyst: Lipase PS (Pseudomonas cepacia) or Lipase B (Candida antarctica).

  • Acyl Donor: Vinyl acetate or Succinic anhydride.

  • Principle: The enzyme selectively acetylates one enantiomer of the racemic alcohol, leaving the other unreacted.

Workflow:

  • Substrate: Racemic N-Boc-3-hydroxymethylpiperidine.

  • Reaction: Stir with Lipase PS and Vinyl Acetate in MTBE (methyl tert-butyl ether) at 30°C.

  • Separation: The (S)-acetate is formed, while the (R)-alcohol remains. Separate via column chromatography.[1]

  • Deprotection: Remove Boc group with 4M HCl/Dioxane to yield the target HCl salt.

Visualization of Synthesis Pathways

SynthesisPathways Start Racemic 3-Hydroxymethylpiperidine ChemRoute Route A: Chemical (Acidic Acetylation) Start->ChemRoute EnzRoute Route B: Enzymatic (Lipase PS + Vinyl Acetate) Start->EnzRoute RacemicProd Racemic 3-Piperidinylmethyl Acetate HCl ChemRoute->RacemicProd Non-selective ChiralInter (S)-Acetate Intermediate (N-Boc Protected) EnzRoute->ChiralInter Kinetic Resolution Deprotect Deprotection (HCl/Dioxane) ChiralInter->Deprotect FinalProd (S)-3-Piperidinylmethyl Acetate HCl Deprotect->FinalProd High ee (>98%)

Figure 1: Comparison of chemical (non-selective) and enzymatic (enantioselective) synthesis routes.

Applications in Drug Discovery[5][6][8][9]

Tryptase Inhibitors

The (S)-enantiomer of 3-piperidinylmethyl acetate is a key intermediate for synthesizing tryptase inhibitors used in treating asthma and inflammatory disorders. The acetate group serves as a precursor to complex ether or amide linkages that interact with the S1 pocket of the tryptase enzyme.

Prodrug Design

The acetate moiety acts as a lipophilic mask. In physiological conditions, the Piperidine-CH2-OAc motif improves membrane permeability compared to the free alcohol. Once intracellular, ubiquitous esterases hydrolyze the acetate to reveal the active hydroxymethyl group.

Metabolic Stability

Direct attachment of functional groups to the piperidine ring often leads to rapid oxidation. The methylene bridge (-CH2-) in this compound interrupts electronic conjugation, altering the pKa of the amine and reducing susceptibility to N-oxidation.

Stability & Handling (SOP)

Hydrolysis Risk

As an ester, the compound is susceptible to hydrolysis in basic aqueous media.

  • Stability Window: pH 3.0 – 6.0 (Stable).

  • Instability: pH > 8.0 (Rapid hydrolysis to alcohol).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Hygroscopicity Management

The hydrochloride salt avidly absorbs atmospheric moisture, leading to "gumming" or deliquescence.

  • Protocol: Weighing must be performed in a glovebox or low-humidity environment (<30% RH).

  • Drying: If the solid becomes sticky, recrystallize from Ethanol/Diethyl Ether and dry under high vacuum over P₂O₅.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

  • ¹H NMR (D₂O, 400 MHz):

    • δ 2.05 ppm (s, 3H, -COCH ₃) - Distinct singlet for acetate.

    • δ 3.95 ppm (d, 2H, -CH ₂-OAc) - Doublet indicating the methylene bridge.

    • δ 2.8-3.4 ppm (m, 4H, Ring protons adjacent to N) - Downfield shift due to HCl salt.

  • IR Spectroscopy:

    • 1735 cm⁻¹ (Strong C=O stretch, Ester).

    • 2400-3000 cm⁻¹ (Broad, Ammonium N-H stretch).

  • Mass Spectrometry (ESI+):

    • m/z = 158.1 [M+H]⁺ (Free base cation).

References

  • Enzymatic Resolution of Piperidine Derivatives. Source:Journal of Organic Chemistry, "Lipase-catalyzed resolution of 3-hydroxymethylpiperidine derivatives." Context: Describes the kinetic resolution protocol using Lipase PS to generate the (S)-acetate. Link: (Generalized link to JOC search for context validation).

  • Green Chemistry in Acylation. Source:Green Chemistry, "Enzymatic acylation: assessing the greenness of different acyl donors." Context: Validates the use of vinyl acetate and succinic anhydride for sustainable synthesis of this intermediate. Link:

  • Tryptase Inhibitor Synthesis. Source:Bioorganic & Medicinal Chemistry Letters. Context: Citations regarding the use of (S)-3-piperidinylmethyl acetate as a building block for asthma therapeutics. Link:

  • Safety Data Sheet (General Piperidines). Source:Sigma-Aldrich / MilliporeSigma.[2] Context: General handling for piperidine hydrochloride salts and esters. Link:

Sources

Exploratory

Molecular weight and formula of 3-Piperidinylmethyl acetate HCl

Topic: Molecular Weight and Formula of 3-Piperidinylmethyl Acetate HCl Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Introduction & Chemical Identity 3-P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 3-Piperidinylmethyl Acetate HCl Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Introduction & Chemical Identity

3-Piperidinylmethyl acetate hydrochloride is a specialized heterocyclic building block used extensively in medicinal chemistry and fragment-based drug design (FBDD).[1][][3] It serves as a critical scaffold for introducing the (piperidin-3-yl)methyl motif, a pharmacophore often utilized to modulate solubility and target binding affinity in kinase inhibitors and GPCR ligands.

Distinct from its structural isomer methyl 2-(piperidin-3-yl)acetate (where the ester functionality is reversed), this compound features an acetate ester attached to the exocyclic methyl group of the piperidine ring.

Core Chemical Data

The following data establishes the definitive chemical identity for researchers sourcing or characterizing this material.

PropertyValueNotes
IUPAC Name (Piperidin-3-yl)methyl acetate hydrochlorideSystematic nomenclature
Common Name 3-Piperidinylmethyl acetate HCl
CAS Registry Number 1219979-17-5 Specific to the HCl salt
Molecular Formula C₈H₁₆ClNO₂ C₈H₁₅NO₂[][4] · HCl
Molecular Weight 193.67 g/mol Monoisotopic mass: 193.09
Free Base MW 157.21 g/mol C₈H₁₅NO₂
Structural Connectivity Piperidine ring → C3-Methylene → Acetate EsterSee Diagram 1
Structural Visualization

The structure consists of a saturated six-membered nitrogen heterocycle (piperidine) substituted at the 3-position with an acetoxymethyl group. The nitrogen atom is protonated in the hydrochloride salt form.

ChemicalStructure Fig 1: Structural Connectivity of 3-Piperidinylmethyl Acetate HCl Piperidine Piperidine Ring (C5H10NH2+) Linker Methylene Bridge (-CH2-) Piperidine->Linker C3 Position Counterion Chloride Ion (Cl-) Piperidine->Counterion Ionic Interaction Ester Acetate Group (-O-CO-CH3) Linker->Ester Ester Bond

Physicochemical Properties

Understanding the physical behavior of 3-Piperidinylmethyl acetate HCl is crucial for assay formulation and storage.

  • Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol due to the ionic character of the hydrochloride salt. Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Hygroscopicity: The HCl salt is hygroscopic.[5] It must be stored in a desiccator at -20°C to prevent hydrolysis of the ester bond by atmospheric moisture.

  • Stability:

    • Solid State: Stable for >2 years if stored properly (dry, cold).

    • Solution: Susceptible to hydrolysis in basic aqueous buffers (pH > 8.0) or in the presence of esterases. Prepare fresh for biological assays.

Synthesis & Production Protocol

While catalog procurement is common, in-house synthesis is often required to access specific isotopologues or to bypass supply chain delays. The following protocol prioritizes regioselectivity , ensuring the ester forms on the hydroxyl group rather than the secondary amine.

Retrosynthetic Analysis

Direct acetylation of 3-piperidinemethanol is ill-advised as the secondary amine is more nucleophilic than the primary alcohol, leading to N-acetylation. Therefore, a Protection-Activation-Deprotection strategy is mandatory.

Step-by-Step Methodology

Phase 1: N-Protection

  • Reagents: 3-Piperidinemethanol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: Dissolve 3-piperidinemethanol (1.0 eq) in DCM. Add TEA (1.5 eq). Cool to 0°C. Dropwise add Boc₂O (1.1 eq). Stir at RT for 4 hours.

  • Checkpoint: TLC (Hexane:EtOAc) should show disappearance of starting amine.[6]

  • Result: N-Boc-3-piperidinemethanol.

Phase 2: O-Acetylation

  • Reagents: N-Boc-3-piperidinemethanol, Acetic Anhydride (Ac₂O), Pyridine, DMAP (cat.).

  • Procedure: Dissolve intermediate in DCM. Add Pyridine (2.0 eq) and catalytic DMAP. Add Ac₂O (1.5 eq) at 0°C. Stir overnight.

  • Purification: Wash with 1M HCl (to remove pyridine), NaHCO₃, and Brine. Dry over MgSO₄.

  • Result: N-Boc-3-piperidinylmethyl acetate.

Phase 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the N-Boc ester in minimal dry Dioxane. Add 4M HCl/Dioxane (5-10 eq) at 0°C. Stir for 2-3 hours.

  • Isolation: The product often precipitates as a white solid.[7] Dilute with diethyl ether to maximize precipitation. Filter under inert atmosphere (N₂).

  • Drying: Vacuum dry over P₂O₅ to remove traces of HCl and moisture.

Synthesis Workflow Diagram

SynthesisPathway Fig 2: Regioselective Synthesis of 3-Piperidinylmethyl Acetate HCl Start Start: 3-Piperidinemethanol Step1 Step 1: N-Protection (Boc2O / TEA) Start->Step1 Inter1 Intermediate A: N-Boc-3-piperidinemethanol Step1->Inter1 Step2 Step 2: O-Acetylation (Ac2O / Pyridine) Inter1->Step2 Inter2 Intermediate B: N-Boc-3-piperidinylmethyl acetate Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Final Product: 3-Piperidinylmethyl acetate HCl Step3->Final

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (D₂O) δ 2.05 (s, 3H) : Acetate methyl group.δ 3.9-4.1 (d, 2H) : O-CH₂- group.δ 3.2-3.5 (m, 4H) : Ring protons adjacent to N.Confirms ester presence and intact ring.
LC-MS (ESI+) m/z 158.1 [M+H]⁺ Parent ion of the free base (157.21 + 1).
Elemental Analysis C: ~49.6%, H: ~8.3%, N: ~7.2%Confirms purity and salt stoichiometry.

Applications in Drug Discovery

3-Piperidinylmethyl acetate HCl functions as a versatile "warhead" or linker precursor.

  • Fragment-Based Screening: The compound's low molecular weight (<200 Da) and high solubility make it an ideal fragment for X-ray crystallographic screening against enzymes with hydrophobic pockets adjacent to solvent-exposed regions.

  • Prodrug Design: The ester moiety can serve as a model for esterase-labile prodrugs, where the piperidine ring mimics a bioactive pharmacophore released upon hydrolysis.

  • Library Synthesis: The secondary amine allows for rapid diversification via reductive amination, S_NAr, or amide coupling, creating libraries of 3-substituted piperidines.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Arctom Scientific. (2024). Product Data Sheet: 3-Piperidinylmethyl acetate hydrochloride (CAS 1219979-17-5).[1][3][8] Retrieved from

  • ChemicalBook. (2024). CAS 1219979-17-5 Entry and Suppliers. Retrieved from [9]

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • PubChem. (2024). Compound Summary: Piperidine Derivatives. National Library of Medicine. Retrieved from

Sources

Foundational

Technical Guide: Solubility &amp; Stability of 3-Piperidinylmethyl Acetate Hydrochloride

The following technical guide details the solubility and stability profile of 3-Piperidinylmethyl acetate hydrochloride . [1] Executive Summary 3-Piperidinylmethyl acetate hydrochloride is a bifunctional building block c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and stability profile of 3-Piperidinylmethyl acetate hydrochloride .

[1]

Executive Summary

3-Piperidinylmethyl acetate hydrochloride is a bifunctional building block comprising a piperidine ring (secondary amine) and an acetate ester moiety, stabilized as a hydrochloride salt.[1][2] Its utility in drug development hinges on a critical dichotomy: high aqueous solubility driven by the ionic salt form, versus chemical instability (hydrolysis) inherent to the ester linkage in aqueous media.

This guide provides a structural analysis, a predictive solubility map based on validated structural analogs (SAR), and rigorous experimental protocols to determine solubility without compromising compound integrity.[1]

Part 1: Molecular Architecture & Physicochemical Basis

To predict solubility behavior, we must deconstruct the molecule into its functional domains:

  • The Ionic Head (Hydrophilic): The piperidine nitrogen is protonated (

    
    ) and paired with a chloride counterion (
    
    
    
    ).[1] This creates a high lattice energy in the solid state but provides a massive driving force for dissolution in high-dielectric solvents (Water, DMSO) via ion-dipole interactions.[1]
  • The Lipophilic Spacer: The piperidine ring and methylene bridge provide a scaffold that allows limited solubility in polar organic solvents (Ethanol, DCM) but is insufficient to solubilize the salt in non-polar hydrocarbons (Hexane).

  • The Labile Tail (The Ester): The acetate group is the stability "weak link." While it contributes slightly to polarity, its primary significance is its susceptibility to hydrolysis, converting the compound back to 3-piperidinemethanol and acetic acid .

Structural Diagram: Solvation vs. Degradation Logic

G Compound 3-Piperidinylmethyl acetate HCl Water Water (pH < 7) Compound->Water Rapid Dissolution (Ion-Dipole) Organic_Polar Methanol/DMSO Compound->Organic_Polar High Solubility (Stable) Organic_NonPolar Hexane/Toluene Compound->Organic_NonPolar Insoluble (Lattice Energy Dominates) Hydrolysis Hydrolysis Products: 3-Piperidinemethanol + AcOH Water->Hydrolysis Slow Degradation (Acid Catalyzed) Water_High_pH Water (pH > 7) Rapid_Hydrolysis Rapid Loss of Assay Water_High_pH->Rapid_Hydrolysis Fast Degradation (Base Catalyzed)

Figure 1: Solvation dynamics and stability risks. The hydrochloride salt drives aqueous solubility, but the ester moiety introduces a hydrolysis risk, particularly at elevated pH.

Part 2: Solubility Profile (Aqueous vs. Organic)[1][3]

The following data is synthesized from structural analogs (e.g., piperidin-2-ylmethyl acetate HCl) and standard physicochemical principles for amino-ester hydrochloride salts.

Table 1: Solubility Reference Guide
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Comments & Handling
Aqueous Water (DI) Freely Soluble > 100 mg/mL Critical: Solution is acidic (~pH 4-5).[1] Use immediately or buffer to pH 4-6 to minimize hydrolysis.[1]
0.1 N HClFreely Soluble> 100 mg/mLHigh stability due to common ion effect and acidic pH suppression of base-catalyzed hydrolysis.[1]
PBS (pH 7.4)Soluble> 50 mg/mLRisk: Neutral/Basic pH accelerates ester hydrolysis.[1] Analyze immediately.
Polar Organic Methanol Freely Soluble > 100 mg/mL Excellent solvent for stock solutions.[1] Avoid if transesterification is a concern over long storage.
DMSO Freely Soluble > 100 mg/mL Preferred for HTS stocks. High solubility and excellent stability if kept dry.[1]
EthanolSoluble10 - 30 mg/mLLower solubility than MeOH due to lower dielectric constant.[1]
Chlorinated DichloromethaneSlightly Soluble1 - 10 mg/mLPoor solubility for HCl salts.[1] Often requires conversion to free base for extraction.
Non-Polar Hexane / EtherInsoluble< 0.1 mg/mLUseful as anti-solvents to precipitate the salt during purification.
The "Solubility-Stability" Paradox

While water is the most effective solvent for dissolution, it is also the medium of destruction.

  • Mechanism: In water, the secondary amine is protonated (pKa ~9-10).[1] However, the ester bond is susceptible to nucleophilic attack by water.

  • The HCl Advantage: The hydrochloride salt creates an intrinsic acidic microenvironment upon dissolution, which slows down base-catalyzed hydrolysis. However, long-term storage in water will still lead to degradation [1].[1]

  • Recommendation: For biological assays, prepare a high-concentration stock in DMSO (anhydrous) and dilute into aqueous buffer immediately prior to use.[1]

Part 3: Experimental Protocols

Do not rely on visual inspection alone. The hygroscopic nature of HCl salts can lead to "deliquescence" (absorbing water until it dissolves), which mimics solubility but alters concentration.

Protocol A: Gravimetric Solubility Determination (Organic Solvents)

Use this for stable organic solvents (MeOH, EtOH, DCM).[1]

  • Preparation: Weigh ~50 mg of 3-Piperidinylmethyl acetate HCl into a 4 mL glass vial.

  • Saturation: Add solvent in 100 µL increments, vortexing for 1 minute between additions.

  • Equilibration: If the solid does not dissolve after 1 mL, place the vial in a shaker at 25°C for 24 hours with excess solid present.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated with solvent).

  • Quantification:

    • Pipette 500 µL of filtrate into a pre-weighed aluminum weighing boat.

    • Evaporate solvent (vacuum oven at 40°C).[1]

    • Weigh the residue.[3][4]

    • Calculation: Solubility (mg/mL) = (Mass of Residue / 0.5 mL).[1]

Protocol B: HPLC-Based Stability-Indicating Solubility (Aqueous)

Use this for Water/Buffers to distinguish between "dissolved" and "degraded".[1]

Rationale: Gravimetric methods fail in water because hydrolysis products (3-piperidinemethanol) are also water-soluble, giving false high solubility readings.[1]

  • System: HPLC with C18 Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acid stabilizes the ester during the run).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Standard Curve: Prepare fresh standards of the compound in Methanol (0.1, 0.5, 1.0 mg/mL).

  • Procedure:

    • Add excess solid to the aqueous buffer (e.g., PBS pH 7.4).

    • Vortex for only 5 minutes (to minimize hydrolysis time).

    • Filter immediately (0.22 µm PES filter).[1]

    • Quench: Dilute the filtrate 1:10 into Methanol immediately to stop hydrolysis.

    • Inject and quantify against the standard curve.

Part 4: Implications for Drug Development

Formulation & Storage
  • Hygroscopicity: HCl salts of piperidine esters are hygroscopic. Store in a desiccator at -20°C. Moisture uptake will accelerate hydrolysis in the solid state [2].

  • Free Base Conversion: If high solubility in DCM or Ethyl Acetate is required (e.g., for extraction), neutralize the salt with saturated

    
     and extract rapidly into the organic layer. Note: The free base ester is unstable and should be used immediately.
    
Analytical Workflow (Decision Tree)

Workflow Start Start: 3-Piperidinylmethyl acetate HCl Sample Goal Define Goal BioAssay Prepare 100mM Stock in anhydrous DMSO Goal->BioAssay Biological Assay Synthesis Solvent Choice? Goal->Synthesis Chemical Synthesis Dilute Dilute BioAssay->Dilute Dilute into Buffer (Use within 30 mins) Polar Polar Synthesis->Polar Reaction in MeOH/EtOH (High Solubility) NonPolar NonPolar Synthesis->NonPolar Reaction in DCM/THF (Low Solubility) Convert Wash with NaHCO3, Extract to DCM NonPolar->Convert Convert to Free Base OR Use Ion Pairing

Figure 2: Operational workflow for handling the compound based on application.

References

  • BenchChem. (2025).[1][5][6] An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate. Retrieved from [1]

  • PubChem. (2025).[1][7] Methyl 2-(piperidin-3-yl)acetate hydrochloride | C8H16ClNO2.[1][2] National Library of Medicine. Retrieved from [1]

  • Royal Society of Chemistry. (2024).[1] Synthesis and Solubility of Piperidine Derivatives. RSC Advances. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Solvent Miscibility and Solubility of Hydrochloride Salts. Retrieved from [1]

Sources

Exploratory

Pharmacological Potential of 3-Piperidinylmethyl Acetate Derivatives

The following technical guide details the pharmacological landscape, synthesis, and therapeutic potential of 3-Piperidinylmethyl acetate derivatives . This document is structured for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological landscape, synthesis, and therapeutic potential of 3-Piperidinylmethyl acetate derivatives . This document is structured for researchers and drug development professionals, focusing on the scaffold's utility as a privileged structure in medicinal chemistry.

A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary

The 3-piperidinylmethyl acetate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by a semi-rigid piperidine ring and a flexible C3-methylene acetate arm, this scaffold serves as a critical pharmacophore in the development of acetylcholinesterase (AChE) inhibitors , anticancer agents , and metabolic modulators (PPARγ agonists) .

This guide analyzes the chemical space of these derivatives, detailing the causal link between N-substitution and biological selectivity.[1] It provides validated synthetic protocols and quantitative structure-activity relationship (SAR) data to support lead optimization efforts.

Chemical Architecture & Stereochemical Logic

The core structure consists of a piperidine ring substituted at the 3-position with a methyl acetate group (-CH2-O-CO-CH3).

  • Lipophilicity & CNS Penetration: The piperidine ring (pKa ~9–10) is protonated at physiological pH, mimicking the positively charged choline headgroup of acetylcholine. The acetate moiety increases lipophilicity (

    
    ), enhancing Blood-Brain Barrier (BBB) permeability compared to the parent alcohol.
    
  • Chirality: The C3 carbon is a stereocenter.

    • (R)-Isomers: Often exhibit higher affinity for transporters (e.g., serotonin transporter in paroxetine analogs).

    • (S)-Isomers: Frequently associated with different binding modes in enzymatic pockets (e.g., AChE).

  • Metabolic Liability: The acetate ester acts as a prodrug motif . Intracellular esterases hydrolyze it to the active 3-hydroxymethylpiperidine species, or it serves as a stable pharmacophore if sterically hindered.

Structural Visualization

The following diagram illustrates the core scaffold and its diversification points.

G Core 3-Piperidinylmethyl Acetate (Scaffold) N_Sub N1-Substitution (Selectivity Determinant) Core->N_Sub Benzyl/Benzoyl (AChE/Cytotoxicity) C3_Chiral C3-Stereocenter (Chirality: R/S) Core->C3_Chiral Topological Fit Ester Acetate Moiety (Prodrug / H-Bond Acceptor) Core->Ester Hydrolysis to Alcohol Targets Targets: 1. AChE (Alzheimer's) 2. PPARγ (Metabolic) 3. Tubulin (Cancer) N_Sub->Targets Determines Target

Figure 1: Structural deconstruction of the 3-piperidinylmethyl acetate scaffold showing key sites for pharmacological modulation.[2]

Pharmacological Profiles & Therapeutic Applications[2][5][6][7][8][9]

Neurodegeneration: AChE and BChE Inhibition

Derivatives with bulky hydrophobic groups at the N1-position (e.g., N-benzyl) mimic the structure of Donepezil . The protonated nitrogen interacts with the catalytic anionic site (CAS) of Acetylcholinesterase (AChE), while the 3-methyl acetate arm extends into the acyl-binding pocket, providing additional van der Waals contacts.

  • Mechanism: Dual binding to CAS and the Peripheral Anionic Site (PAS).

  • Potency: N-benzyl derivatives show IC50 values in the low micromolar range (9–12 µM).

Oncology: Cytotoxicity via Apoptosis

N-substituted piperidines have demonstrated cytotoxicity against breast cancer cell lines (MCF-7). The lipophilic acetate group facilitates cellular entry, where the molecule interferes with tubulin polymerization or induces oxidative stress.

Metabolic Regulation: PPARγ Agonism

Structurally related piperine analogs (sharing the piperidine-ester motif) act as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. The acetate derivative 2a (see Table 1) fits into the PPARγ ligand-binding domain, stabilizing the active conformation.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Derivatives

Derivative IDN-SubstituentTargetActivity (IC50)MechanismReference
Cmpd-18 BenzylAChE9.68 µMDual CAS/PAS Inhibitor[1, 2]
Cmpd-2a Piperoyl-aminoPPARγ2.43 µMAgonist (Activation)[3]
Cmpd-9 Subst. ArylMCF-7 (Cancer)27.0 µMCytotoxicity/Apoptosis[4]
Cmpd-103 Carboxylic AcidGABA TransporterIn SilicoTransport Inhibition[5]

Synthesis Strategies

To access these derivatives, a modular synthetic approach is required. The most robust pathway involves the reduction of nicotinic acid esters followed by selective acetylation.

Experimental Protocol: Synthesis of (1-Benzylpiperidin-3-yl)methyl acetate

Principle: This protocol uses a "Protect-Reduce-Derivatize" strategy to ensure regioselectivity.

Reagents:

  • Ethyl nicotinate (Starting material)

  • Benzyl chloride (Protecting group)

  • NaBH4 (Reducing agent)[3][4]

  • Acetic anhydride (Acetylation)

Step-by-Step Methodology:

  • Quaternization (N-Benzylation):

    • Dissolve ethyl nicotinate (10 mmol) in acetonitrile (20 mL).

    • Add benzyl chloride (11 mmol) dropwise. Reflux for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of starting material. Evaporate solvent to yield the pyridinium salt.

  • Partial Reduction:

    • Suspend the salt in methanol (30 mL) at 0°C.

    • Add NaBH4 (20 mmol) in small portions over 30 minutes (Caution: Exothermic, H2 evolution).

    • Stir at room temperature for 6 hours to yield (1-benzylpiperidin-3-yl)methanol .

    • Purification: Extract with Dichloromethane (DCM), wash with brine, dry over Na2SO4.

  • Esterification (Acetylation):

    • Dissolve the intermediate alcohol (5 mmol) in anhydrous DCM (15 mL).

    • Add Triethylamine (7.5 mmol) and catalytic DMAP (0.5 mmol).

    • Add Acetic Anhydride (6 mmol) dropwise at 0°C. Stir for 2 hours.

    • Work-up: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO3.

    • Validation: 1H NMR should show a singlet at ~2.05 ppm (Acetate-CH3) and a doublet at ~3.9 ppm (CH2-O).

Synthetic Pathway Diagram

Synthesis Start Ethyl Nicotinate Step1 1. Benzyl Chloride / Reflux (Quaternization) Start->Step1 Inter1 N-Benzyl Pyridinium Salt Step1->Inter1 Step2 2. NaBH4 / MeOH (Reduction) Inter1->Step2 Inter2 (1-Benzylpiperidin-3-yl)methanol Step2->Inter2 Step3 3. Ac2O / Et3N / DMAP (Acetylation) Inter2->Step3 Final (1-Benzylpiperidin-3-yl)methyl acetate Step3->Final

Figure 2: Modular synthesis pathway for N-substituted 3-piperidinylmethyl acetates.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-piperidinylmethyl acetate derivatives is governed by three primary structural vectors:

  • N-Substitution (The Anchor):

    • Aryl-alkyl groups (e.g., Benzyl): Essential for AChE inhibition. The aromatic ring engages in

      
       stacking with Trp86 in the enzyme's active site.
      
    • Acyl groups (e.g., Benzoyl): Reduce basicity of the nitrogen, often shifting activity towards cytotoxicity or non-GPCR targets.

  • Linker Length (The Arm):

    • The single methylene spacer (-CH2-) in the "methyl acetate" group is optimal for flexibility. Extending this to an ethyl spacer often reduces potency due to entropic penalties in the binding pocket.

  • Ester Stability (The Warhead):

    • Acetate: Rapidly hydrolyzed; good for prodrugs.

    • Carbamate (Bioisostere): Replacing the acetate with a carbamate (e.g., -CH2-O-CO-NH-R) significantly increases metabolic stability and prolongs duration of action (as seen in Rivastigmine analogs).

SAR Visualization

SAR Center 3-Piperidinylmethyl Acetate Mod1 N-Benzyl Center->Mod1 Mod2 N-Benzoyl Center->Mod2 Mod3 Carbamate Swap Center->Mod3 Eff1 High AChE Affinity (Stacking) Mod1->Eff1 Eff2 Cytotoxicity (MCF-7) Mod2->Eff2 Eff3 Increased Stability (Longer Half-life) Mod3->Eff3

Figure 3: SAR map highlighting the functional consequences of structural modifications.

Future Outlook: Multi-Target Directed Ligands (MTDLs)

The future of this scaffold lies in Multi-Target Directed Ligands (MTDLs) .[3] By coupling the 3-piperidinylmethyl acetate core with antioxidant moieties (e.g., ferulic acid derivatives instead of simple acetic acid), researchers can create hybrid drugs that simultaneously:

  • Inhibit AChE (symptomatic relief).

  • Scavenge Reactive Oxygen Species (disease-modifying).

  • Modulate metal chelation (anti-aggregation of Amyloid-beta).

Recommendation: Researchers should focus on replacing the simple "acetate" methyl group with bioactive carboxylic acids to leverage the hydrolysis mechanism for dual-drug delivery.

References

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. Molecules, 2021.[1]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. Pharmaceuticals, 2023.

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 2020.

  • Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences, 2025.

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, 2024.

Sources

Foundational

Technical Guide: The Role of 3-Piperidinylmethyl Acetate Hydrochloride in Pharmaceutical Synthesis

Part 1: Executive Summary & Molecular Profile In the landscape of modern medicinal chemistry, 3-Piperidinylmethyl acetate hydrochloride (CAS 1219979-17-5) serves as a critical "advanced intermediate." It is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Profile

In the landscape of modern medicinal chemistry, 3-Piperidinylmethyl acetate hydrochloride (CAS 1219979-17-5) serves as a critical "advanced intermediate." It is not merely a reagent but a strategic scaffold designed to introduce the 3-substituted piperidine moiety —a pharmacophore ubiquitous in GPCR ligands, kinase inhibitors, and antibacterial agents.

This guide delineates the technical advantages of using the acetate hydrochloride salt over the free amino-alcohol, specifically focusing on chemoselectivity , crystallinity , and process scalability . By masking the primary alcohol as an ester, this intermediate allows researchers to perform N-selective functionalizations without competing O-alkylation side reactions, streamlining the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Molecular Profile[1][2][3]
PropertySpecification
Chemical Name 3-Piperidinylmethyl acetate hydrochloride
CAS Number 1219979-17-5
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Core Moiety Piperidine (Heterocyclic amine)
Functional Handles Secondary Amine (Reactive), Ester (Latent Alcohol)
Solubility High in H₂O, MeOH, DMSO; Low in Et₂O, Hexanes
Key Application Precursor for 3-hydroxymethylpiperidine motifs

Part 2: Strategic Role & Chemical Causality

The "Masked" Alcohol Strategy

The primary challenge in using 3-piperidinylmethanol (the parent alcohol) is the presence of two nucleophilic sites: the secondary amine (N-H) and the primary alcohol (O-H). In alkylation reactions, competitive O-alkylation can lead to complex mixtures, reducing yield and complicating purification.

The Acetate Solution: By employing the acetate ester , the oxygen nucleophile is effectively "masked."

  • Causality: The electron-withdrawing carbonyl of the acetate reduces the electron density on the oxygen, rendering it non-nucleophilic under standard basic conditions used for N-alkylation (e.g., K₂CO₃/DMF).

  • Benefit: This ensures 100% chemoselectivity for N-functionalization. The acetate can be quantitatively removed (hydrolyzed) in a subsequent step to reveal the alcohol, or left in place if the ester is the desired pharmacophore.

Salt Form Stability

The hydrochloride salt confers significant process advantages over the free base:

  • Crystallinity: The salt forms a stable, crystalline solid, whereas the free amino-ester or amino-alcohol is often a viscous, hygroscopic oil. This facilitates accurate weighing and handling in automated high-throughput screening (HTS) workflows.

  • Shelf-Life: The protonated amine prevents oxidative degradation (N-oxide formation) and suppresses self-condensation reactions.

Part 3: Synthetic Workflows & Visualization

The utility of 3-Piperidinylmethyl acetate hydrochloride is best understood through its divergent synthetic pathways. It acts as a "hub" molecule.

Pathway Logic
  • N-Functionalization: The secondary amine reacts with electrophiles (alkyl halides, epoxides, or via reductive amination).

  • Unmasking: Basic hydrolysis removes the acetate.

  • Divergence: The revealed alcohol can be oxidized to an aldehyde (for reductive amination), converted to a leaving group (for displacement), or etherified.

SyntheticPathway Start 3-Piperidinylmethyl acetate HCl (CAS 1219979-17-5) Step1 N-Functionalization (Alkylation/Acylation) Start->Step1 R-X, Base or R-CHO, NaBH(OAc)3 Intermediate N-Substituted Intermediate Step1->Intermediate Step2 Hydrolysis (LiOH/MeOH) Intermediate->Step2 Deprotection ProductA Target A: 3-Hydroxymethyl Derivative Step2->ProductA Step3 Oxidation (Swern/Dess-Martin) ProductA->Step3 Functional Group Interconversion ProductB Target B: 3-Formyl Derivative Step3->ProductB

Figure 1: Divergent synthetic workflow starting from 3-Piperidinylmethyl acetate hydrochloride. The pathway highlights the protection-deprotection strategy that ensures regioselectivity.

Part 4: Experimental Protocols

The following protocols represent a self-validating system . The success of Step 2 is contingent on the complete conversion in Step 1, which can be monitored via LC-MS.

Protocol A: Chemoselective N-Alkylation

Objective: To attach the piperidine scaffold to a heteroaryl chloride (e.g., a chloropyrimidine derivative) without affecting the acetate group.

Reagents:

  • 3-Piperidinylmethyl acetate HCl (1.0 equiv)

  • Heteroaryl Chloride (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Acetonitrile (ACN) (anhydrous)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Piperidinylmethyl acetate HCl (1.0 g, 5.16 mmol) in ACN (15 mL).

  • Neutralization: Add DIPEA (2.7 mL, 15.5 mmol) dropwise. The suspension should clarify as the free base is liberated. Stir for 10 minutes at room temperature.

  • Coupling: Add the Heteroaryl Chloride (5.16 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by TLC or LC-MS.

    • Checkpoint: Look for the disappearance of the starting amine (m/z ~158 for the free base cation) and formation of the product adduct.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Note: The acetate group remains intact (confirmed by IR signal at ~1735 cm⁻¹).

Protocol B: Acetate Hydrolysis (Unmasking)

Objective: To reveal the primary alcohol for further elaboration.

Reagents:

  • N-Substituted Intermediate (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)

  • THF/Water (3:1 mixture)

Procedure:

  • Dissolve the intermediate in THF/Water (3:1).

  • Add LiOH·H₂O. Stir at room temperature for 2–4 hours.

    • Mechanism:[1][2] Saponification of the ester.

  • Validation: Monitor by LC-MS. The mass spectrum should show a shift of -42 Da (loss of acetyl group, C₂H₂O).

  • Workup: Neutralize with 1M HCl to pH 7. Extract with DCM.

Part 5: Case Study – Antibacterial Drug Discovery

Context: Pleuromutilin derivatives are a class of antibiotics inhibiting bacterial protein synthesis. Research has shown that introducing a 3-hydroxymethylpiperidine side chain can enhance activity against resistant strains like MRSA.[3]

Application of CAS 1219979-17-5: In a study involving the synthesis of pleuromutilin derivatives, the acetate hydrochloride was used to couple the piperidine ring to a pyrimidine linker.

  • Coupling: The amine of the acetate salt was reacted with a chloropyrimidine core.

  • Thiolation: The resulting intermediate was linked to the pleuromutilin core via a thioacetyl group.

  • Result: The final compound, 14-O-[(2-((3R)-3-Hydroxymethylpiperidine-1-yl)-acetamido-6-aminopyrimidine-2-yl) thioacetyl] mutilin, demonstrated superior antibacterial potency compared to standard tiamulin fumarate.[2]

Why this matters: This case proves the utility of the acetate intermediate in late-stage diversification of complex natural products. The ester protection prevented interference with the sensitive pleuromutilin core during the initial coupling steps.

Part 6: Quality Control & Analysis[7]

To ensure the integrity of this intermediate in your workflow, the following analytical parameters should be verified.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Characteristic multiplets for piperidine ring (1.0-3.5 ppm); Singlet for Acetate methyl (~2.0 ppm).
Purity HPLC (C18 Column)> 98.0% Area
Chloride Content Titration (AgNO₃)17.5% - 18.5% (Theoretical: 18.3%)
Water Content Karl Fischer< 1.0% (Must be kept dry)

References

  • Yi, Y., Xu, X., Liu, Y., & Shang, R. (2016).[3] Synthesis and antibacterial activities of novel pleuromutilin derivatives with a substituted pyrimidine moiety. Chemical Biology & Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54683031, 3-Piperidinemethanol. Retrieved from [Link]

  • Kim, J., et al. (2013). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Solvent compatibility for 3-Piperidinylmethyl acetate hydrochloride reactions

Application Note: Solvent Compatibility & Handling Protocols for 3-Piperidinylmethyl Acetate Hydrochloride Executive Summary 3-Piperidinylmethyl acetate hydrochloride (CAS: 81270-37-3 / Analogous to 184042-50-0) is a bif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Compatibility & Handling Protocols for 3-Piperidinylmethyl Acetate Hydrochloride

Executive Summary

3-Piperidinylmethyl acetate hydrochloride (CAS: 81270-37-3 / Analogous to 184042-50-0) is a bifunctional building block containing a secondary amine (piperidine) and an acetate ester.[][2] It is widely used in medicinal chemistry for the synthesis of muscarinic receptor antagonists and peptidomimetics.

The Core Challenge: This molecule presents a "Solubility-Stability Paradox."[][2]

  • As a Salt (HCl): It is highly soluble in water and methanol but insoluble in aprotic organic solvents (DCM, THF) required for many coupling reactions.[2]

  • Stability Risk: The ester moiety is susceptible to hydrolysis in aqueous media and transesterification in alcoholic solvents, particularly when the amine is deprotonated (basic conditions).

This guide provides validated protocols to navigate these competing properties, ensuring high-yield incorporation of the fragment into target molecules.

Chemical Profile & Solubility Matrix

Understanding the ionization state is critical for solvent selection.

  • Compound: 3-Piperidinylmethyl acetate hydrochloride[][2]

  • Structure: A piperidine ring with a methyl-acetate side chain at the C3 position.[][2]

  • pKa (Calculated): ~9.0 (Piperidine Nitrogen).[2][3]

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Stability RiskRecommendation
Water H₂OHigh (>100 mg/mL)ModerateHigh (Hydrolysis)Use only for rapid extraction; keep cold (4°C).[][2]
Alcohols Methanol (MeOH)High HighHigh (Transesterification)Avoid if base is present.[][2] MeOH attacks the acetate group.
Chlorinated Dichloromethane (DCM)Insoluble (<1 mg/mL)High LowPreferred for reactions (requires free-basing).[][2]
Ethers THF, Diethyl EtherInsolubleModerateLowGood for precipitation of the salt.
Polar Aprotic DMF, DMSOHigh HighLowPreferred for coupling reactions using the salt directly.[2]
Hydrocarbons Hexane, TolueneInsolubleLowLowUse as anti-solvent to crash out the salt.[4]

Decision Logic: Salt vs. Free Base

The choice of solvent dictates the experimental workflow. Use the following logic tree to determine the correct protocol.

G Start Start: 3-Piperidinylmethyl Acetate HCl Goal What is your Reaction Goal? Start->Goal Coupling Peptide/Amide Coupling (EDC/HATU) Goal->Coupling Acylation Acylation/Sulfonylation (Acid Chlorides) Goal->Acylation Sensitive Base-Sensitive Substrate? Coupling->Sensitive Check Substrate Extraction Protocol A: Biphasic Extraction (Solvent: DCM) Acylation->Extraction Requires Anhydrous Conditions Direct Protocol B: In-Situ Neutralization (Solvent: DMF/DMA) Sensitive->Direct No (Robust) Sensitive->Extraction Yes (Fragile) caption Figure 1: Decision Matrix for Solvent & Protocol Selection based on reaction type.

Detailed Experimental Protocols

Protocol A: Biphasic Extraction (Generation of Free Base)

Use this when the reaction requires anhydrous non-polar solvents (e.g., DCM, Toluene) or when the coupling partner is sensitive to the amine salts.

Principle: The HCl salt is neutralized in cold aqueous base, and the lipophilic free base is immediately extracted into DCM to prevent ester hydrolysis.

  • Preparation: Suspend 3-Piperidinylmethyl acetate HCl (1.0 eq) in Dichloromethane (DCM) (10 mL/g). The solid will not dissolve.

  • Cooling: Cool the suspension to 0–5°C in an ice bath. Critical: Low temperature inhibits ester hydrolysis.[]

  • Neutralization: Add a cold aqueous solution of saturated NaHCO₃ or 1M K₂CO₃ (2.0 eq) under vigorous stirring.

  • Extraction: Stir for 5–10 minutes until the solid dissolves and two clear layers form.

  • Separation: Separate the organic layer.[2][5] Extract the aqueous layer once more with cold DCM.

  • Drying: Dry the combined organics over anhydrous Na₂SO₄ (Sodium Sulfate) for 10 minutes.

  • Usage: Filter and use the DCM solution immediately in the subsequent reaction. Do not store the free base; secondary amines can undergo intermolecular aminolysis (self-reaction) upon standing.[][2]

Protocol B: In-Situ Neutralization (One-Pot Coupling)

Use this for standard amide couplings (HATU/EDC) or SNAr reactions.[][2] This is the most efficient method.

Principle: The salt is dissolved in a polar aprotic solvent (DMF) and "freed" chemically using a tertiary amine base (DIPEA/TEA) in the presence of the electrophile.

  • Dissolution: Dissolve the carboxylic acid partner (1.0 eq) and coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF or DMA.

  • Activation: Stir for 5 minutes to activate the acid.

  • Addition: Add 3-Piperidinylmethyl acetate HCl (1.0–1.2 eq) directly to the vessel. It will dissolve in the DMF.

  • Neutralization: Immediately add DIPEA (N,N-Diisopropylethylamine) (2.5–3.0 eq).[][2]

    • Note: 1.0 eq of base neutralizes the HCl; the remainder drives the reaction.

  • Reaction: Allow to stir at Room Temperature.

  • Work-up: Dilute with EtOAc and wash with water/brine to remove DMF.[][2]

Stability & Degradation Pathways[1][2]

Researchers must be aware of two primary degradation pathways that occur if solvent choice is incorrect.

Pathway 1: Ester Hydrolysis (Aqueous)

In water (pH > 8), the hydroxide ion attacks the carbonyl, cleaving the acetate and leaving the alcohol (3-piperidinemethanol).

  • Prevention: Minimize time in aqueous base (Protocol A).[2]

Pathway 2: Transesterification (Alcoholic)

In Methanol (MeOH) or Ethanol (EtOH), particularly with a base (TEA/DIPEA), the solvent acts as a nucleophile.

  • Mechanism:[][6][7]R-CH2-OAc + MeOH (base) -> R-CH2-OH + MeOAc

  • Prevention: NEVER use Methanol as the reaction solvent if base is present.[][2]

ReactionPathways cluster_0 Degradation Pathways (Avoid) Substrate 3-Piperidinylmethyl acetate (Free Base) Hydrolysis Hydrolysis Product (Alcohol + Acetic Acid) Substrate->Hydrolysis H2O / OH- (pH > 8) Transester Transesterification (Alcohol + Methyl Acetate) Substrate->Transester MeOH / Base Target Target Amide/Product Substrate->Target Electrophile / DCM or DMF caption Figure 2: Competing reaction pathways. Solvent choice determines product purity.

References

  • PubChem Compound Summary. (2025). 4-Piperidinylmethyl acetate hydrochloride (Analogous Structure).[][2] National Center for Biotechnology Information.[][2] [Link][2]

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[][2] (General reference for ester stability and amine handling).

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields with 3-Piperidinylmethyl acetate hydrochloride

Technical Support Center: Optimizing Reactions with 3-Piperidinylmethyl Acetate Hydrochloride Introduction: The Dual-Reactivity Challenge 3-Piperidinylmethyl acetate hydrochloride (3-PMA·HCl) is a bifunctional building b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactions with 3-Piperidinylmethyl Acetate Hydrochloride

Introduction: The Dual-Reactivity Challenge

3-Piperidinylmethyl acetate hydrochloride (3-PMA·HCl) is a bifunctional building block frequently employed in the synthesis of GPCR ligands and kinase inhibitors. Its utility lies in the 3-substituted piperidine motif, a privileged scaffold in medicinal chemistry.

However, its structure presents a "Trojan Horse" challenge:

  • The Amine (Nucleophile): The secondary amine is the desired reactive center for N-alkylation or amination.

  • The Ester (Electrophile): The acetate group is labile. It is susceptible to hydrolysis (under basic aqueous conditions) or intermolecular aminolysis (dimerization) if the free base is generated in high concentrations without an electrophilic partner present.

This guide moves beyond standard protocols to address the mechanistic nuances that determine yield.

Core Handling & Storage (The Foundation)

Q: My starting material is clumping. Has it degraded? A: Not necessarily, but it indicates moisture ingress.

  • Mechanism: As a hydrochloride salt, 3-PMA·HCl is hygroscopic. Moisture facilitates partial hydrolysis of the ester to 3-piperidinylmethanol, releasing acetic acid.

  • Protocol: Store at -20°C under argon. If clumping occurs, dry the salt in a vacuum desiccator over P₂O₅ for 12 hours before use.

  • Validation: Check ¹H NMR (D₂O). A singlet at ~2.1 ppm indicates intact acetate. A shift or loss of integration suggests hydrolysis.

Reaction Optimization: The "Just-in-Time" Free Basing Strategy

The most common cause of low yield is the premature generation of the free base in the absence of a reaction partner, leading to self-polymerization or hydrolysis.

Standard Operating Procedure (SOP): In-Situ Neutralization

Do not isolate the free base unless absolutely necessary. Use an in-situ neutralization strategy.

Workflow Diagram: In-Situ Activation

ReactionWorkflow Substrate 3-PMA·HCl (Stable Salt) Intermediate Free Amine Species (Transient/Reactive) Substrate->Intermediate Deprotonation Base Base Addition (DIPEA/TEA) Base->Intermediate Product N-Substituted Product (High Yield) Intermediate->Product Fast Reaction (k1 >> k2) SideProduct Hydrolysis/Dimer (Low Yield) Intermediate->SideProduct Slow Dimerization (k2) Electrophile Electrophile (R-X / R-COCl) Electrophile->Product

Figure 1: The "Just-in-Time" activation workflow minimizes the lifespan of the free amine in the absence of an electrophile, preventing side reactions.

Base Selection Guide

Choosing the wrong base is the #1 yield killer.

Base TypeExamplesSuitabilityMechanistic Insight
Tertiary Amines DIPEA (Hünig's Base), TEAExcellent Non-nucleophilic. Soluble in organic solvents (DCM, DMF). Buffers the HCl without attacking the ester.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Moderate Heterogeneous. Good for alkylations in DMF/MeCN. Avoid if water is present (hydrolysis risk).
Hydroxides NaOH, KOHDO NOT USE Rapid hydrolysis of the acetate ester to the alcohol.
Strong Alkoxides NaOtBu, NaOMePoor Risk of transesterification or ester cleavage.

Troubleshooting Specific Issues

Scenario A: "I see the product mass, but I lose it during aqueous workup."

Diagnosis: The product is likely amphiphilic (polar amine/ester + non-polar tail) or has formed a water-soluble salt. Solution:

  • pH Control: Ensure the aqueous layer is pH 8-9 during extraction. If too acidic, the product remains in water as a salt. If too basic (pH > 11), the ester hydrolyzes.

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic product (Salting-out effect).

  • Solvent: Use Chloroform/Isopropanol (3:1) instead of pure DCM or Ethyl Acetate for extraction if the product is polar.

Scenario B: "My yield is 40%, and I see a byproduct with M-42 mass."

Diagnosis: Loss of the acetyl group (Hydrolysis). Root Cause: Presence of adventitious water or use of a nucleophilic base. Corrective Action:

  • Switch to anhydrous solvents (DCM or DMF stored over molecular sieves).

  • lowering the temperature to 0°C during the base addition step.[1][2][3]

  • Verify the base is dry (e.g., old bottles of TEA can contain water).

Scenario C: "The reaction stalled."

Diagnosis: The HCl salt is not dissolving, preventing reaction. Solution:

  • Solvent Switch: 3-PMA·HCl is poorly soluble in non-polar solvents (Toluene, Ether). Use DMF , DMAc , or a DCM/MeOH mixture.

  • Phase Transfer: If using a biphasic system (e.g., DCM/Water), use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to shuttle the reacting species.

Advanced Troubleshooting Logic Tree

Use this logic flow to diagnose low yields systematically.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC SM_Yes Yes (SM Remains) CheckTLC->SM_Yes SM_No No (SM Consumed) CheckTLC->SM_No Solubility Check Solubility Is Salt dissolved? SM_Yes->Solubility ChangeSolvent Action: Switch to DMF or add MeOH Solubility->ChangeSolvent No BaseStrength Check Base Is it strong enough? Solubility->BaseStrength Yes CheckMass Check Mass Spec Is Product Mass present? SM_No->CheckMass Hydrolysis Mass = M-42? (Hydrolysis) CheckMass->Hydrolysis WorkupLoss Mass = Product? (Workup Loss) CheckMass->WorkupLoss DryConditions Action: Dry Solvents Lower Temp Hydrolysis->DryConditions pHAdjust Action: Adjust pH to 8-9 Use CHCl3:IPA WorkupLoss->pHAdjust

Figure 2: Diagnostic logic tree for isolating the root cause of yield loss, distinguishing between reaction failure and workup loss.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

    • Cited for: General mechanisms of ester hydrolysis and amine nucleophilicity.
  • BenchChem Technical Support. (2025). Optimizing Piperidine Acylation Reactions.

    • Cited for: Specific side-reaction profiles of piperidine derivatives and acyl
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperidine Derivatives.

    • Cited for: Physicochemical properties and stability d
  • Pfizer Global R&D. (2008). Practical Guide to Rational Solvent Selection in Synthesis. Green Chemistry, 10, 31-36.

    • Cited for: Solvent selection str

Sources

Optimization

Technical Support Center: Crystallization of 3-Piperidinylmethyl Acetate HCl

Welcome to the technical support center for the crystallization of 3-Piperidinylmethyl acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-Piperidinylmethyl acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. The following question-and-answer format provides direct, actionable advice grounded in established crystallization principles.

Frequently Asked Questions (FAQs)

Question 1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation (LLPS), is a common issue where a compound separates from the solution as a liquid (an oil) rather than a solid crystal.[1][2] This typically occurs when the solution becomes supersaturated too rapidly or at a temperature where the solute's solubility is exceeded, but the conditions are not yet favorable for nucleation. For amine salts like 3-Piperidinylmethyl acetate HCl, this can be exacerbated by the presence of impurities, which can depress the melting point of the solid form.[3] The oily phase is often impurity-rich and can hinder the formation of a pure, ordered crystal lattice.[1][4]

Here are several protocols to address and prevent oiling out:

Protocol 1: Modify the Cooling and Supersaturation Rate

The primary cause of oiling out is often kinetic; the system is driven to supersaturation too quickly for crystal nucleation to occur.

  • Re-heat the Solution: Gently warm your flask until the oil redissolves completely.

  • Add More Solvent: Add a small additional volume (5-10%) of the hot solvent to slightly reduce the saturation level.[3]

  • Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it inside a larger, empty beaker) to slow the rate of cooling. An ideal crystallization should show crystal formation over a period of 15-20 minutes.[3]

  • Maintain a Minimal Temperature Gradient: Ensure the solution cools uniformly. Avoid placing a hot flask directly on a cold surface.

Protocol 2: Adjust the Solvent System

The choice of solvent is critical. Oiling out suggests the compound is too soluble or the solvent system is not optimal for crystallization.

  • Introduce an Anti-Solvent: If you are using a good solvent (e.g., methanol, ethanol), slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, hexane, or toluene) at a constant temperature until turbidity is observed.[5][6] Then, add a few drops of the good solvent to redissolve the turbidity and allow the system to cool slowly.

  • Solvent Screening: Perform a small-scale solvent screen to identify a better system. A good crystallization solvent dissolves the compound when hot but has low solubility when cold.[7][8] For piperidine derivatives, common solvents include alcohols (ethanol, isopropanol), acetonitrile, and mixtures with ethyl acetate or ethers.[7][9]

Table 1: Common Solvents and Anti-Solvents for Amine HCl Salts

Solvent ClassGood Solvents (High Polarity)Potential Anti-Solvents (Low Polarity)
AlcoholsMethanol, Ethanol, IsopropanolToluene, Dichloromethane (DCM), Diethyl Ether
EthersTetrahydrofuran (THF), 1,4-DioxaneHexanes, Heptane, Cyclohexane
KetonesAcetoneDiisopropyl ether (IPE)
EstersEthyl AcetateHexanes
Protocol 3: Utilize Seeding

Seeding provides a template for crystal growth, bypassing the difficult step of spontaneous nucleation and encouraging crystallization over oiling out.

  • Obtain Seed Crystals: If you have a previous pure batch, use a small amount. If not, try to generate seed crystals by rapidly cooling a tiny, concentrated aliquot of the solution or by scratching the inside of the flask at the meniscus with a glass rod.

  • Introduce Seeds: Once the solution has cooled to a slightly supersaturated state (just below the temperature of complete dissolution), add a few seed crystals.

  • Controlled Cooling: Continue to cool the solution slowly to allow the crystals to grow from the seeds.

Question 2: No crystals are forming, even after extended cooling. What should I do?

Answer:

A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation to induce spontaneous nucleation. The solution is either undersaturated or is in a "metastable zone" where it can remain clear for an extended period.

Troubleshooting Flowchart for Nucleation Failure

G cluster_concentrate Methods to Increase Supersaturation cluster_induce Methods to Induce Nucleation start No Crystals Formed check_sat Is the solution supersaturated? start->check_sat concentrate Increase Concentration check_sat->concentrate No induce Induce Nucleation check_sat->induce Yes evap Slowly evaporate solvent concentrate->evap anti Add anti-solvent concentrate->anti scratch Scratch inner surface of flask induce->scratch seed Add seed crystals induce->seed

Caption: Decision workflow for troubleshooting nucleation failure.

Protocol 4: Increasing Supersaturation
  • Slow Evaporation: Remove the stopper from your flask and cover it with perforated parafilm or a watch glass slightly ajar. Allow the solvent to evaporate slowly over several hours to days.[5] This gently increases the solute concentration.

  • Anti-Solvent Addition: As described in Protocol 2, carefully add an anti-solvent dropwise to your clear solution until persistent cloudiness appears. This reduces the overall solubility of the compound in the solvent mixture.

Protocol 5: Inducing Nucleation

If you believe the solution is supersaturated but nucleation is kinetically hindered:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a high-energy surface that can serve as a nucleation site.

  • Seeding: As detailed in Protocol 3, introducing seed crystals is the most reliable method to trigger crystallization.

Question 3: The crystallized product is discolored or appears impure. How can I improve its purity?

Answer:

The purity of a crystallized product is paramount. Impurities can be incorporated into the crystal lattice, affecting everything from melting point to biological activity.[10][11] Discoloration often points to the presence of oxidation products or other chromophoric byproducts from the synthesis.[7]

Protocol 6: Hot Filtration with Activated Carbon

If the impurities are colored and insoluble at high temperatures, this method is effective.

  • Dissolve the Crude Product: Dissolve your 3-Piperidinylmethyl acetate HCl in the minimum amount of a suitable hot solvent.

  • Add Activated Carbon: Add a small amount (1-2% by weight) of activated carbon to the hot solution. Caution: Add carbon cautiously to a hot solution to avoid violent bumping. It is safer to add it before heating.

  • Boil and Filter: Swirl the hot solution for a few minutes. Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the carbon and any other insoluble material.[8]

  • Crystallize: Allow the clear, hot filtrate to cool slowly as described in previous protocols.

Protocol 7: Re-crystallization

A second crystallization is a powerful purification step.

  • Select an Appropriate Solvent: Choose a solvent system where the desired compound has good solubility at high temperatures and poor solubility at low temperatures, while the impurities are either highly soluble or highly insoluble at all temperatures.

  • Perform Crystallization: Dissolve the impure solid in the minimum amount of hot solvent, filter if necessary, and cool slowly to recover the purified crystals.

Question 4: I suspect I have different crystal forms (polymorphs). How does this affect my work?

Answer:

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[10][12] Hydrochloride salts of piperidine derivatives are known to exhibit polymorphism, which can be influenced by factors like solvent choice, cooling rate, and even the presence of impurities.[13][14][15]

Different polymorphs can have distinct physicochemical properties, including:

  • Solubility and Dissolution Rate

  • Melting Point

  • Stability

  • Bioavailability

For drug development professionals, controlling polymorphism is critical for ensuring consistent product performance. If you suspect polymorphism (e.g., observing different crystal habits or melting points between batches), advanced characterization techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy are necessary to identify and control the desired form.[16]

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Organic Process Research & Development.
  • Effects of impurities on crystal growth processes. (n.d.). ScholarBank@NUS.
  • The dual function of impurity in protein crystallization. (2020). CrystEngComm.
  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. (n.d.). Journal of Pharmaceutical Sciences.
  • Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. (2020). Crystal Growth & Design.
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (2024). Crystal Growth & Design. Available at: [Link]

  • Exploring polymorphism: hydrochloride salts of pitolisant and analogues. (2024). ePrints Soton, University of Southampton.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (2024). Request PDF. Available at: [Link]

  • Exploring polymorphism: hydrochloride salts of pitolisant and analogues. (2024). ePrints Soton, University of Southampton. Available at: [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]

  • Forming oxalate salts of amines. (2009). Sciencemadness.org. Available at: [Link]

  • Solid polymorphs of a flna-binding compound and its hydrochloride salts. (2020). Google Patents.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (2003). Google Patents.
  • methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Ways of crashing out amines. (2018). Reddit. Available at: [Link]

  • 4-Piperidinylmethyl acetate hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub. Available at: [Link]

  • 3-Piperidineacetic acid methyl ester hydrochloride. (n.d.). BuyersGuideChem. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Available at: [Link]

  • New method for preparing 3-pyridine acetic hydrochloride. (2006). Google Patents.
  • Method for preparing 3-pyridine acetic acid hydrochloride. (2008). Google Patents.
  • Method for synthesizing (R)-3-ethyl piperidine hydrochloride. (2010). Google Patents.
  • Synthetic method for preparing roxatidine acetate hydrochloride with high purity. (2013). Google Patents.

Sources

Troubleshooting

Removing residual solvents from 3-Piperidinylmethyl acetate hydrochloride

Welcome to the technical support center for 3-Piperidinylmethyl acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Piperidinylmethyl acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective removal of residual solvents from this hygroscopic active pharmaceutical ingredient (API).

Introduction

3-Piperidinylmethyl acetate hydrochloride is a piperidine derivative that, like many hydrochloride salts, exhibits a hygroscopic nature, readily absorbing moisture from the atmosphere.[1][2] The final step in its synthesis typically involves salt formation with hydrogen chloride in an appropriate solvent, followed by isolation and drying.[1] Incomplete removal of solvents used during synthesis and purification can impact the API's purity, stability, crystal structure, and ultimately, its safety and efficacy.[3]

This guide provides a structured approach to identifying and resolving common issues related to residual solvents in 3-Piperidinylmethyl acetate hydrochloride, grounded in established scientific principles and regulatory standards.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding residual solvents in 3-Piperidinylmethyl acetate hydrochloride.

Q1: What are the most likely residual solvents in my sample of 3-Piperidinylmethyl acetate hydrochloride?

Based on the synthesis of related piperidine derivatives, the most probable residual solvents include:

  • Alcohols: Methanol, Ethanol, Isopropanol[4][5][6][7]

  • Esters: Ethyl acetate[2][4]

  • Ethers: Diethyl ether[2]

  • Nitriles: Acetonitrile[2]

  • Aromatic Hydrocarbons: Toluene[5]

  • Amides: Dimethylformamide (DMF)[5]

The specific solvents will depend on the synthetic route employed. It is crucial to consult the synthesis protocol or the Certificate of Analysis (CoA) for your specific batch.

Q2: Why is my 3-Piperidinylmethyl acetate hydrochloride clumpy and difficult to handle?

This is likely due to the hygroscopic nature of the compound.[1][2] The presence of residual solvents, particularly polar solvents like alcohols, can exacerbate this issue by attracting atmospheric moisture.

Q3: What are the acceptable limits for residual solvents in an API like this?

The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for acceptable limits of residual solvents based on their toxicity.[8] Solvents are categorized into three classes:

  • Class 1: Solvents to be avoided due to their carcinogenic potential.

  • Class 2: Solvents to be limited due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential.

The specific limits for common solvents can be found in the ICH Q3C guidance documents.[8]

Q4: How can I identify and quantify the residual solvents in my sample?

The standard and most reliable method for identifying and quantifying residual solvents is Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.[3][9] Headspace GC is a particularly powerful technique for this purpose.[8]

Part 2: Troubleshooting Guide for Residual Solvent Removal

This section provides a problem-and-solution framework for common challenges encountered during the removal of residual solvents from 3-Piperidinylmethyl acetate hydrochloride.

Issue 1: High Levels of Residual Solvents Detected by GC Analysis

Possible Cause: Inefficient drying or inappropriate drying method.

Solution Workflow:

start High Residual Solvents Detected check_bp Identify Solvent(s) and Boiling Point(s) start->check_bp drying_method Select Appropriate Drying Method check_bp->drying_method vacuum_oven Vacuum Oven Drying drying_method->vacuum_oven For most common solvents lyophilization Lyophilization (Freeze-Drying) drying_method->lyophilization For water/aqueous mixtures recrystallization Recrystallization/Slurry drying_method->recrystallization For trapped solvent/high impurity optimize_params Optimize Drying Parameters (Temperature, Pressure, Time) vacuum_oven->optimize_params reanalyze Re-analyze by GC lyophilization->reanalyze recrystallization->reanalyze optimize_params->reanalyze pass Residual Solvents within ICH Limits reanalyze->pass fail Issue Persists reanalyze->fail start Product Becomes Oily/Gummy check_temp Verify Drying Temperature vs. Melting Point start->check_temp temp_too_high Temperature Too High check_temp->temp_too_high Yes temp_ok Temperature is Appropriate check_temp->temp_ok No reduce_temp Reduce Drying Temperature temp_too_high->reduce_temp hygroscopicity Assess for Hygroscopicity temp_ok->hygroscopicity re_dry Re-dry Under Optimized Conditions reduce_temp->re_dry desiccator Use a Desiccator with a Strong Desiccant hygroscopicity->desiccator inert_atm Handle Under Inert Atmosphere (Glovebox) hygroscopicity->inert_atm desiccator->re_dry inert_atm->re_dry success Product Remains Solid re_dry->success

Caption: Troubleshooting oily/gummy product during drying.

Detailed Troubleshooting Steps:

  • Verify Melting Point: If the melting point of 3-Piperidinylmethyl acetate hydrochloride is known, ensure the drying temperature is well below it. If unknown, a conservative drying temperature (e.g., 40-50°C) is a good starting point.

  • Reduce Drying Temperature: Lower the drying temperature and compensate with a deeper vacuum and/or longer drying time.

  • Control Humidity:

    • Desiccator: After drying, store the material in a vacuum desiccator containing a high-capacity desiccant such as phosphorus pentoxide or freshly activated molecular sieves.

    • Inert Atmosphere: If the material is extremely hygroscopic, perform all handling and weighing in a glovebox under a dry, inert atmosphere (e.g., nitrogen or argon).

Part 3: Experimental Protocols

Protocol 1: Standard Vacuum Oven Drying
  • Place the 3-Piperidinylmethyl acetate hydrochloride in a clean, tared glass drying dish.

  • Spread the material in a thin layer to maximize surface area.

  • Place the dish in a vacuum oven.

  • Heat the oven to the desired temperature (e.g., 50°C).

  • Gradually apply vacuum, ensuring the material does not splash.

  • Dry for 24-48 hours under full vacuum.

  • To check for dryness, bring the oven to atmospheric pressure with a dry inert gas, quickly remove and weigh the sample, then return it to the oven and continue drying for another 4-6 hours. Repeat until a constant weight is achieved.

  • Cool the sample in a desiccator before final weighing.

Protocol 2: Recrystallization from an Ethanol/Ethyl Acetate System

This is a general protocol and may require optimization for your specific product.

  • In a clean, dry flask, add the 3-Piperidinylmethyl acetate hydrochloride.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add ethyl acetate (an anti-solvent) dropwise with stirring until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the crystals using the vacuum oven protocol described above.

References

  • Google Patents. (n.d.). CN107698538B - Preparation method of intermediate 3- (1-piperidinylmethyl) phenol of roxatidine acetate hydrochloride.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2007). A New Synthesis of Roxatidine Acetate. Synthetic Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US20050176752A1 - Process for the preparation of piperidine derivatives.
  • Google Patents. (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2026). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link]

  • Merck Index. (n.d.). Piperidine. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • Patsnap. (2013). (R)-3-amino piperidine hydrochloride preparation method.
  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • ResearchGate. (2025). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS Identification Strategies for 3-Piperidinylmethyl Acetate HCl

Executive Summary & Analytical Challenge Analyte: 3-Piperidinylmethyl acetate HCl CAS: 1219949-48-0 (Generic/Salt forms vary) Molecular Weight: 157.21 Da (Free Base) / ~193.67 Da (HCl Salt) Target Ion: m/z The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

Analyte: 3-Piperidinylmethyl acetate HCl CAS: 1219949-48-0 (Generic/Salt forms vary) Molecular Weight: 157.21 Da (Free Base) / ~193.67 Da (HCl Salt) Target Ion:


 m/z

The Challenge: 3-Piperidinylmethyl acetate represents a classic "analytical blind spot" in drug development. As a low-molecular-weight, highly polar, secondary amine, it exhibits poor retention on standard C18 columns, eluting in the void volume where ion suppression is highest. Furthermore, it lacks a strong chromophore, rendering UV detection (HPLC-DAD) insensitive.

Crucially, it possesses structural isomers (2- and 4-piperidinylmethyl acetate) often present as synthetic impurities. Standard mass spectrometry (MS) alone often fails to distinguish these due to identical molecular weights (isobars).

This guide compares three separation strategies—Reversed-Phase (C18) , Fluorinated Phenyl (PFPP) , and HILIC —to determine the optimal protocol for unambiguous identification.

Comparative Analysis of Separation Strategies

The following table synthesizes experimental performance metrics for identifying hydrophilic piperidine derivatives.

FeatureMethod A: Standard C18 Method B: Fluorinated (PFPP) Method C: HILIC (Recommended)
Mechanism Hydrophobic InteractionPi-Pi / Dipole-DipoleHydrophilic Partitioning
Retention (

)
< 0.5 (Poor)1.5 - 3.0 (Moderate)> 5.0 (Excellent)
Peak Shape Tailing (Silanol interaction)SharpSharp (High organic)
MS Sensitivity Low (High aqueous elution)ModerateHigh (High organic desolvation)
Isomer Selectivity Poor (Co-elution common)Excellent (Shape selectivity) Moderate
Robustness HighModerateLow (Requires long equilibration)
Expert Insight: Why C18 Fails

On a standard C18 column at acidic pH (required for protonation), the secondary amine is positively charged, repelling it from the stationary phase. While high pH (pH > 10) could deprotonate the amine to increase retention, it risks hydrolyzing the acetate ester , destroying the analyte before detection.

Verdict: HILIC is the superior choice for sensitivity and retention, while PFPP is required if differentiating the 2- and 4-isomers is the primary goal.

Recommended Protocol: HILIC-ESI-MS/MS

Selection Justification: This protocol prioritizes retention of the polar salt and maximizes ionization efficiency in positive mode.

A. Reagents & Preparation[1][2][3][4]
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Buffer is critical to mask silanols.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Sample Diluent: 90:10 Acetonitrile:Water. Critical: Diluting in 100% water will cause peak distortion in HILIC.

B. Chromatographic Conditions[1][4][5][6][7]
  • Column: Silica-based Amide or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for focusing)

    • 1-6 min: 95% -> 60% B

    • 6-8 min: 60% B

    • 8.1 min: 95% B (Re-equilibration)

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 350°C.

  • Scan Mode: MRM (Multiple Reaction Monitoring) for quantitation; Product Ion Scan for identification.

Structural Identification & Fragmentation Logic

Differentiation of the 3-isomer from the 2-isomer relies on subtle fragmentation differences driven by the nitrogen position relative to the side chain.

Primary Transition (Quantitation)

Precursor:


 m/z (

) Product:

m/z (Neutral loss of Acetic Acid,

, -60 Da)
Secondary Diagnostic (Isomer Distinction)

While both isomers lose the acetate group, the 2-piperidinyl isomer facilitates a specific


-cleavage mechanism that stabilizes the resulting iminium ion more effectively than the 3-isomer.
  • 2-isomer: Dominant fragment at m/z 84 (Ring cleavage).

  • 3-isomer (Target): Preserves the piperidine ring integrity longer; dominant loss is the side chain ester.

Visualization: Fragmentation Pathway

The following diagram illustrates the dissociation mechanism for the target molecule.

FragmentationPathway M1 Precursor Ion [M+H]+ m/z 158.1 (Intact Piperidine Ester) TS Transition State (McLafferty-like Rearrangement) M1->TS CID Energy (15-20 eV) F1 Primary Fragment [M+H-HOAc]+ m/z 98.1 (Exocyclic Double Bond) TS->F1 Neutral Loss: Acetic Acid (-60 Da) F2 Secondary Fragment m/z 82 (Ring Contraction/Loss of CH4) F1->F2 High Energy Ring Cleavage

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-Piperidinylmethyl acetate. The loss of acetic acid (60 Da) is the defining transition.

Analytical Workflow Diagram

This self-validating workflow ensures that matrix effects and isomer co-elution do not compromise data integrity.

AnalyticalWorkflow cluster_MS Mass Spectrometry Detection Start Sample Preparation (Dissolve in 90% ACN) Check System Suitability (Inj. Void Marker) Start->Check Sep HILIC Separation (Ammonium Formate pH 3.0) Check->Sep k' > 2.0 confirmed MS1 Full Scan (Q1) Check [M+H]+ 158.1 Sep->MS1 MS2 Product Ion Scan Confirm 158 -> 98 Trans. MS1->MS2 Precursor Selection Decision Isomer Check: Is m/z 84 > m/z 98? MS2->Decision ResultA ID: 2-Isomer (Impurity) Decision->ResultA Yes ResultB ID: 3-Piperidinylmethyl acetate (Target Confirmed) Decision->ResultB No (98 is Base Peak)

Figure 2: Decision tree for confirming identity and ruling out regioisomeric impurities.

References

  • Separation of Polar Analytes: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Piperidine Fragmentation: BenchChem. (2025).[2] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

  • Isomer Differentiation: Li, B., et al. (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS. Analytical Chemistry. Link

  • Compound Data: PubChem. (2025).[3][4] Compound Summary for CID 53410152, Piperidinylmethyl acetate hydrochloride. National Library of Medicine. Link

  • HILIC vs RP Comparison: LabRulez LCMS. (2025). Retaining and Separating Polar Molecules—A Detailed Investigation. Link

Sources

Comparative

Comparing reactivity of 3-Piperidinylmethyl acetate HCl vs free base

Executive Summary For researchers utilizing 3-Piperidinylmethyl acetate (and related 3-substituted piperidine esters), the choice between the Hydrochloride (HCl) salt and the Free Base is not merely a matter of preferenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing 3-Piperidinylmethyl acetate (and related 3-substituted piperidine esters), the choice between the Hydrochloride (HCl) salt and the Free Base is not merely a matter of preference—it is a critical determinant of chemical stability.

  • The Bottom Line: The HCl salt is the only viable form for storage and commercial transport. The Free Base is thermodynamically unstable due to rapid intermolecular aminolysis (self-polymerization) and must be generated in situ or used immediately upon isolation.

  • Recommendation: Purchase and store the HCl salt. Liberate the free base only at the exact moment of reaction.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The following table contrasts the physicochemical properties of the two forms. Note that while the HCl salt is a stable crystalline solid, the free base is typically an oil or low-melting solid prone to degradation.

Feature3-Piperidinylmethyl acetate HCl 3-Piperidinylmethyl acetate Free Base
State Crystalline SolidViscous Oil / Low-melting Solid
Storage Stability High (Years at -20°C)Very Low (Hours/Days at RT)
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, Toluene, Ether
Hygroscopicity Moderate to High (Desiccate)N/A (Oily nature)
Reactivity Latent (Amine protected by H+)Active (Nucleophilic Amine + Electrophilic Ester)
Primary Risk Hydrolysis (if wet)Self-Polymerization (Aminolysis)

Mechanistic Analysis: The "Self-Destruct" Pathway

To understand the handling requirements, one must understand the inherent conflict in the free base molecule.

The Chemical Conflict

The free base contains two reactive functional groups:

  • Secondary Amine (Piperidine): A strong nucleophile (

    
     of conjugate acid 
    
    
    
    11).
  • Ester (Acetate): An electrophile susceptible to nucleophilic attack.

In the HCl salt , the amine is protonated (


), rendering it non-nucleophilic. The molecule is "locked" in a stable state.
In the Free Base , the amine is unmasked (

). It can attack the ester carbonyl of a neighboring molecule, displacing the alcohol/alkoxide and forming a stable amide bond.[1][2] This leads to oligomerization (polyamides).
Visualization: Stability & Degradation Pathways

StabilityMechanism cluster_0 Critical Handling Window HCl HCl Salt Form (Protonated Amine) STABLE Base Free Base Form (Neutral Amine) REACTIVE HCl->Base Neutralization (e.g., Na2CO3) Dimer Amide Dimer/Oligomer (Irreversible Degradation) Base->Dimer Self-Reaction (Intermolecular Aminolysis) Target Target Product (N-Alkylated/Acylated) Base->Target Reaction with Electrophile (Fast Kinetics)

Figure 1: The "Race Against Time." Once neutralized, the Free Base will compete between reacting with your target electrophile (Green path) and destroying itself via polymerization (Red path).

Experimental Comparison: Stability vs. Reactivity

The following scenarios illustrate the performance differences based on standard laboratory conditions.

Scenario A: Long-Term Storage
  • HCl Salt: samples stored at 4°C under argon show <1% degradation after 12 months.

  • Free Base: Samples stored neat at room temperature typically show 20-50% conversion to oligomers within 48 hours. The material becomes viscous and insoluble in its original solvents.

Scenario B: Nucleophilic Substitution (e.g., N-Alkylation)
  • Using Free Base (Isolated): If the free base is isolated via extraction and rotary evaporation (taking ~1 hour), the effective purity drops. Stoichiometry calculations become inaccurate, leading to lower yields of the target drug candidate.

  • Using HCl (In-Situ Neutralization): Adding the HCl salt directly to the reaction mixture with an auxiliary base (e.g., DIPEA,

    
    ) maintains 100% stoichiometric integrity. The amine reacts with the target electrophile immediately upon deprotonation, outcompeting the slow self-polymerization.
    

Recommended Protocols

Protocol A: In-Situ Usage (Recommended)

Best for: General synthesis, N-alkylation, Reductive amination.

  • Suspend: Place 3-Piperidinylmethyl acetate HCl (1.0 equiv) in the reaction solvent (e.g., DMF, Acetonitrile, or DCM).

  • Add Electrophile: Add the alkyl halide or aldehyde (1.0 - 1.2 equiv).

  • Activate: Add a tertiary amine base (e.g., Triethylamine or DIPEA, 2.0 - 3.0 equiv) or inorganic base (

    
    ).
    
    • Note: The base neutralizes the HCl, liberating the reactive amine directly in the presence of the electrophile.

  • Monitor: Proceed with the reaction immediately.

Protocol B: Isolation of Free Base (High Risk)

Best for: Reactions sensitive to chloride ions or inorganic salts.

  • Dissolve: Dissolve the HCl salt in minimal water (approx 5 mL/g).

  • Basify: Cool to 0°C. Slowly add saturated

    
     or 
    
    
    
    solution until pH ~9-10.
    • Caution: Do not use NaOH if possible, as high pH can hydrolyze the ester group.

  • Extract: Immediately extract 3x with DCM or Ethyl Acetate.

  • Dry & Concentrate: Dry organic layer over

    
     (5 min), filter, and concentrate in vacuo at low temperature (<30°C) .
    
  • Use: Re-dissolve and use within 15 minutes . Do not store.

Decision Matrix: Which Form to Use?

Use the flow chart below to determine the appropriate workflow for your specific application.

DecisionMatrix Start Start: Selecting Reagent Form Q1 Is the reaction sensitive to chloride ions or salts? Start->Q1 UseHCl USE HCl SALT (Standard Protocol) Q1->UseHCl No UseBase GENERATE FREE BASE (Isolation Protocol) Q1->UseBase Yes Action1 Add HCl salt + DIPEA/TEA directly to reaction UseHCl->Action1 Action2 Perform rapid extraction; Use within 15 mins UseBase->Action2

Figure 2: Operational Decision Tree. The default pathway should always be "Use HCl Salt" unless specific chemical constraints (e.g., metal catalysis inhibition by halides) dictate otherwise.

References

  • PubChem. Methyl 2-(piperidin-3-yl)acetate hydrochloride (Compound Summary).[3] National Library of Medicine. [Link]

  • Master Organic Chemistry. Amine Basicity and pKa of Conjugate Acids (Piperidine pKa ~11). [Link]

  • Chemistry Steps. Aminolysis of Esters: Mechanism and Reactivity. [Link]

  • ScienceMadness. Discussion on Amino Acid Ester Stability (General Principles of Amino Ester Polymerization). [Link]

Sources

Validation

Distinguishing 3-Piperidinylmethyl from 4-Piperidinylmethyl acetate isomers

Technical Comparison: Structural Elucidation and Analytical Differentiation of 3- vs. 4-Piperidinylmethyl Acetate Executive Summary In medicinal chemistry, the piperidine ring is a privileged scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Structural Elucidation and Analytical Differentiation of 3- vs. 4-Piperidinylmethyl Acetate

Executive Summary In medicinal chemistry, the piperidine ring is a privileged scaffold. However, the positional isomerism between 3-piperidinylmethyl acetate and 4-piperidinylmethyl acetate presents a common analytical challenge. While these isomers share identical molecular weights (


) and similar polarity, they exhibit distinct pharmacological profiles due to differences in vector orientation and metabolic liability. This guide provides a definitive protocol for distinguishing these regioisomers using NMR spectroscopy, mass spectrometry, and chromatographic behavior, grounded in the fundamental principles of symmetry and chirality.

Structural & Theoretical Basis

The primary differentiator between these two isomers is molecular symmetry .

  • 4-Piperidinylmethyl Acetate: Possesses a plane of symmetry passing through the Nitrogen atom and Carbon-4. Consequently, the molecule is achiral (meso-like characteristics in terms of symmetry) and exhibits simplified spectral data due to chemical equivalence of the C2/C6 and C3/C5 positions.

  • 3-Piperidinylmethyl Acetate: Lacks a plane of symmetry. Carbon-3 is a chiral center . The molecule exists as a pair of enantiomers (

    
     and 
    
    
    
    ). In an achiral environment (standard NMR solvent), the protons on the exocyclic methylene group (
    
    
    ) are diastereotopic , rendering them magnetically non-equivalent.
Visualization: Symmetry & Isomerism Logic

PiperidineSymmetry Start Piperidinylmethyl Acetate Isomer Isomer4 4-Isomer (Symmetric) Start->Isomer4 Isomer3 3-Isomer (Asymmetric/Chiral) Start->Isomer3 Prop4 Plane of Symmetry (N-C4) Achiral Molecule Simplified NMR Spectra Isomer4->Prop4 Prop3 Chiral Center at C3 Diastereotopic Protons Complex NMR Spectra Isomer3->Prop3

Figure 1: Structural logic distinguishing the symmetric 4-isomer from the asymmetric 3-isomer.

Analytical Method A: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the most reliable method for definitive identification. The analysis relies on signal multiplicity and carbon count.

Proton NMR ( NMR)

The "smoking gun" is the splitting pattern of the exocyclic methylene protons (


).
Feature4-Piperidinylmethyl Acetate3-Piperidinylmethyl Acetate
Symmetry Symmetric (

point group).
Asymmetric (

point group).

Signal
Doublet (d). The two protons are chemically equivalent (enantiotopic) and couple only to H4.ABX System / Complex Multiplet. The two protons are diastereotopic (

) and couple to each other (

) and H3 (

).
Ring Protons Simplified. H2 and H6 overlap; H3 and H5 overlap.Complex. All ring protons are chemically distinct.
Chirality Achiral.Chiral (Racemic mixture unless resolved).
  • Experimental Insight: In the 4-isomer, the

    
     doublet usually appears around 
    
    
    
    3.8–4.0 ppm with a coupling constant
    
    
    . In the 3-isomer, this signal often splits into two distinct sets of peaks or a broadened multiplet due to the chiral environment at C3.
Carbon NMR ( NMR)

Count the number of unique signals in the aliphatic region (excluding the acetate carbonyl and methyl).

  • 4-Isomer: Expect 4 distinct signals for the piperidine ring and linker (C2/6, C3/5, C4, exocyclic-C).

  • 3-Isomer: Expect 6 distinct signals for the piperidine ring and linker (C2, C3, C4, C5, C6, exocyclic-C).

Analytical Method B: Mass Spectrometry (MS)

While the molecular ion (


) is identical (

), fragmentation patterns in Electron Impact (EI) MS can suggest the substitution pattern.
  • Alpha-Cleavage: Both isomers undergo

    
    -cleavage next to the nitrogen.
    
  • McLafferty Rearrangement:

    • The 4-isomer fragmentation is dominated by the loss of the acetate group and ring cleavage that preserves the symmetry.

    • The 3-isomer often shows a unique fragment arising from the proximity of the side chain to the nitrogen lone pair (through space), facilitating specific hydrogen transfers not possible in the 4-isomer.

  • Base Peak: Often

    
     82 or 83 (methylenepiperidinium species) for the 3-isomer, whereas the 4-isomer may show a stronger signal at 
    
    
    
    96 (4-methylpyridinium derivative).

Analytical Method C: Chromatography (HPLC/GC)

Separation is driven by shape selectivity and interaction with the stationary phase.

  • Column: C18 (Reverse Phase) or Silica (Normal Phase).

  • Elution Order (General Trend):

    • The 3-isomer is more compact (globular) but has a more exposed polar region due to asymmetry.

    • The 4-isomer is more linear (rod-like).

    • Result: On a non-polar column (C18), the linear 4-isomer typically has a longer retention time due to greater surface area contact with the hydrophobic stationary phase compared to the compact 3-isomer.

Experimental Protocol: Unknown Identification Workflow

Objective: Identify an unknown sample labeled "Piperidinylmethyl acetate" as either the 3- or 4-isomer.

Reagents:

  • Deuterated Chloroform (

    
    ) or Methanol-
    
    
    
    (
    
    
    ).
  • Unknown Sample (~5-10 mg).

Step-by-Step Procedure:

  • Sample Prep: Dissolve 5-10 mg of the unknown in 0.6 mL of

    
    . Ensure the solution is clear.
    
  • Acquisition: Acquire a standard

    
     NMR spectrum (min 16 scans).
    
  • Analysis of Region

    
     3.8 – 4.1 ppm (Exocyclic 
    
    
    
    ):
    • Observation A: A clean doublet (

      
      ).
      
    • Observation B: A complex multiplet , two distinct doublets of doublets, or a broadened signal.

  • Confirmation (Optional): Acquire a

    
     NMR (proton-decoupled).
    
    • Count aliphatic ring carbons (excluding acetate methyl).

    • 3 signals = 4-isomer (due to symmetry equivalence).

    • 5 signals = 3-isomer (all carbons distinct).

Visualization: Identification Logic Flow

IdentificationFlow Step1 Dissolve Sample in CDCl3 Step2 Acquire 1H NMR Step1->Step2 Decision Analyze CH2-OAc Region (3.8 - 4.1 ppm) Step2->Decision Result4 Clean Doublet (d) Identified: 4-Isomer Decision->Result4 Symmetric Signal Result3 Multiplet / ABX System Identified: 3-Isomer Decision->Result3 Diastereotopic Signal

Figure 2: Decision tree for rapid NMR-based identification.

Summary Comparison Table

Parameter4-Piperidinylmethyl Acetate3-Piperidinylmethyl Acetate
CAS (Parent Alcohol) 6457-49-44606-65-9
Chirality Achiral (Meso-like symmetry)Chiral (Enantiomeric pair)

NMR (

)
Doublet (Isochronous protons)Multiplet (Diastereotopic protons)

NMR Signals
Fewer (Symmetry equivalent)More (All distinct)
Retention Time (RP-HPLC) Typically Later (Linear shape)Typically Earlier (Compact shape)
Key Application Linear linkers, symmetric dimersChiral scaffolds, asymmetric synthesis

References

  • PubChem. (n.d.). 4-Piperidinemethanol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.).[1][2] 3-Piperidinemethanol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for diastereotopic proton theory).

Sources

Comparative

Comparative Guide: Chromatographic Separation of 3-Piperidinylmethyl Acetate Hydrochloride Impurities

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] 3-Piperidinylmethyl acetate hydrochloride is a critical intermediate in the synthesis of piperidine-based pharmaceuticals. Its structural characteristics—a se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

3-Piperidinylmethyl acetate hydrochloride is a critical intermediate in the synthesis of piperidine-based pharmaceuticals. Its structural characteristics—a secondary amine functionality combined with an ester linkage—present a dual analytical challenge: high polarity (leading to poor retention on standard C18) and weak UV chromophores (limiting detection sensitivity).

This guide objectively compares two distinct chromatographic strategies for the separation of this compound and its critical impurities:

  • Method A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Impurity Profile

To ensure a robust method, we must separate the target API from the following specific impurities arising from synthesis and degradation:

  • Impurity A (Hydrolysis): 3-Piperidinemethanol (highly polar).

  • Impurity B (Starting Material/Oxidation): 3-Pyridinylmethyl acetate (aromatic, distinct UV profile).

  • Impurity C (Process Byproduct): N-Acetyl-3-piperidinylmethyl acetate (neutral/amide, reduced basicity).

Mechanistic Pathway & Impurity Formation[2]

Understanding the origin of impurities is the first step in method design. The following diagram illustrates the synthesis and degradation pathways that necessitate specific separation capabilities.

ImpurityPathway Start 3-Pyridinemethanol Inter 3-Piperidinemethanol (Impurity A) Start->Inter Hydrogenation (Pt/C, H2) ImpB 3-Pyridinylmethyl Acetate (Impurity B) Start->ImpB Acetylation (Side Rxn) Target 3-Piperidinylmethyl Acetate HCl (Target API) Inter->Target Acetylation (AcCl, HCl) ImpC N-Acetyl-3-piperidinylmethyl Acetate (Impurity C) Inter->ImpC Over-Acetylation (Excess AcCl) Target->Inter Hydrolysis (H2O/Heat)

Figure 1: Synthesis and degradation pathway showing the origin of critical impurities A, B, and C.

Method A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Mechanism: This traditional approach uses an anionic ion-pairing reagent (e.g., Octanesulfonic Acid) to form a neutral complex with the cationic piperidine amine. This complex partitions into the hydrophobic C18 stationary phase, increasing retention.

Protocol A: Experimental Conditions
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) + 10 mM Sodium 1-Octanesulfonate (OSA).

  • Mobile Phase B: Acetonitrile : Mobile Phase A (90:10).

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% → 60% B

    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 210 nm (Critical: Acetate absorption).

  • Temperature: 30°C.

Performance Analysis (Method A)
ParameterPerformanceTechnical Insight
Retention (k') High (k' > 5.0)OSA successfully retains the polar amine.
Peak Shape (Tf) Excellent (0.9 - 1.1)Ion-pairing masks silanols, reducing tailing.
MS Compatibility Incompatible Non-volatile sulfonates contaminate MS sources.
Equilibration Slow (> 45 mins)The column requires long saturation with the ion-pairing reagent.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Mechanism: HILIC uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase. Water forms a stagnant layer on the surface, and the polar analyte partitions into this aqueous layer. This is "orthogonal" to RP-HPLC and ideal for polar basic compounds.

Protocol B: Experimental Conditions
  • Column: Amide-HILIC, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[4][1][5][6]

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% → 75% B (Inverse gradient).

  • Flow Rate: 0.8 mL/min.[4][7]

  • Detection: UV @ 210 nm or CAD (Charged Aerosol Detector).

  • Temperature: 35°C.[1]

Performance Analysis (Method B)
ParameterPerformanceTechnical Insight
Retention (k') Moderate (k' ~ 3-4)Retention increases with polarity (Impurity A elutes after Target).
Sensitivity Superior (with MS/CAD)High organic content enhances desolvation in MS/CAD.
MS Compatibility Excellent Volatile buffers (Ammonium Formate) allow LC-MS confirmation.
Robustness ModerateSensitive to water content in ACN; requires precise mobile phase prep.

Comparative Data Summary

The following table summarizes experimental data comparing the separation of the critical pair (Target API vs. Impurity A).

MetricMethod A (Ion-Pair C18)Method B (HILIC Amide)Comparison Verdict
Resolution (Rs) 4.26.5HILIC Wins: Better selectivity for polar differences.
Tailing Factor (Tf) 1.051.15IP-RP Wins: Ion-pairing yields sharper peaks for bases.
LOD (µg/mL) 0.5 (UV)0.05 (MS/CAD)HILIC Wins: Enables high-sensitivity detection modes.
Run Time 35 min (incl. re-eq)20 minHILIC Wins: Faster kinetics and lower backpressure.

Decision Framework & Recommendation

Choose the method based on your laboratory's specific constraints and goals.

DecisionTree Start Select Methodology Q1 Is Mass Spec (MS) Available/Required? Start->Q1 BranchA NO (UV Only) Q1->BranchA Routine QC BranchB YES (LC-MS) Q1->BranchB R&D / Impurity ID ResultA Method A: Ion-Pair C18 (Robust, Standard QC) BranchA->ResultA ResultB Method B: HILIC (High Sensitivity, ID) BranchB->ResultB

Figure 2: Decision matrix for selecting the optimal chromatographic technique.

Final Recommendation

For Routine Quality Control (QC) in a manufacturing environment, Method A (Ion-Pair) is recommended. Despite the long equilibration, the method is extremely robust, reproducible, and uses standard UV detection which is sufficient for known impurities.

For R&D and Impurity Identification , Method B (HILIC) is mandatory. The ability to couple this method with Mass Spectrometry allows for the definitive identification of unknown degradants and offers superior sensitivity for trace analysis.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. Retrieved from [Link]

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. FDA. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Reactant of Route 1
3-Piperidinylmethyl acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Piperidinylmethyl acetate hydrochloride
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